Varioxepine A

Description

This compound has been reported in Paecilomyces variotii with data available.

antimicrobial from the marine algal-derived endophytic fungus Paecilomyces variotii; structure in first source

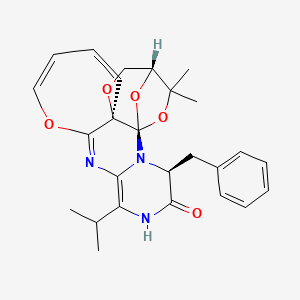

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S,15R,18R)-3-benzyl-19,19-dimethyl-6-propan-2-yl-10,16,20,21-tetraoxa-2,5,8-triazapentacyclo[16.2.1.01,15.02,7.09,15]henicosa-6,8,11,13-tetraen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5/c1-16(2)20-21-28-23-25(12-8-9-13-31-23)26(33-19(15-32-25)24(3,4)34-26)29(21)18(22(30)27-20)14-17-10-6-5-7-11-17/h5-13,16,18-19H,14-15H2,1-4H3,(H,27,30)/t18-,19+,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRCCRWGGJKTKC-GZLQHJCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C3C4(C=CC=CO3)C5(N2C(C(=O)N1)CC6=CC=CC=C6)OC(CO4)C(O5)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2N=C3[C@]4(C=CC=CO3)[C@]5(N2[C@H](C(=O)N1)CC6=CC=CC=C6)O[C@H](CO4)C(O5)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Varioxepine A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varioxepine A is a novel fungal secondary metabolite isolated from the marine algal-derived endophytic fungus Paecilomyces variotii. Structurally, it is a 3H-oxepine-containing alkaloid distinguished by a unique and complex condensed 3,6,8-trioxabicyclo[3.2.1]octane oxa-cage.[1][2][3][4] The intricate architecture of this compound presented significant challenges for structural elucidation, which was ultimately achieved through a combination of spectroscopic techniques and single-crystal X-ray analysis.[1][2][3][4] this compound has demonstrated potent and specific biological activity, notably inhibiting the growth of the plant pathogenic fungus Fusarium graminearum.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation protocols, structural characterization, and known biological activity of this compound, serving as a key resource for researchers in natural product chemistry, mycology, and antifungal drug development.

Discovery of this compound

Producing Organism

This compound is produced by the endophytic fungus Paecilomyces variotii (strain EN-291), which was isolated from a marine alga.[3] Paecilomyces variotii is a ubiquitous ascomycete known for its ability to produce a diverse array of bioactive secondary metabolites with a wide range of biological activities.[5]

General Characteristics

This compound is classified as a 3H-oxepine-containing alkaloid.[1][2][4] Its molecular formula is C₂₆H₂₉N₃O₅, with a corresponding molecular weight of 463.53 g/mol .[2] The molecule is characterized by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif, a feature that makes it a subject of significant interest in synthetic and medicinal chemistry.[1][2][3][4]

Fermentation and Isolation

The production and isolation of this compound involve standard mycology and natural product chemistry techniques, including large-scale fermentation, solvent extraction, and multi-step chromatography.

Experimental Protocols

2.1.1. Fungal Fermentation

The fungus Paecilomyces variotii EN-291 is cultured in a potato dextrose broth (PDB) medium. Large-scale fermentation is carried out under controlled conditions to promote the growth of the fungus and the production of secondary metabolites, including this compound.

2.1.2. Extraction and Preliminary Fractionation

Following fermentation, the fungal mycelium is separated from the broth. The crude extract containing this compound is obtained through solvent extraction of the culture. This crude extract is then subjected to preliminary fractionation to separate compounds based on polarity.

2.1.3. Chromatographic Purification

The isolation of pure this compound from the crude extract is achieved through a series of chromatographic techniques. This multi-step process typically involves:

-

Column Chromatography: Initial separation of the crude extract using silica gel or other stationary phases with a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound to a high degree of purity (>95%) using reverse-phase columns.[2]

Structural Elucidation

The determination of the complex structure of this compound required a combination of advanced analytical techniques. Due to a low proton-to-carbon ratio, standard NMR experiments alone were insufficient to unambiguously assign the planar structure and relative configuration.[1][4]

Spectroscopic and Spectrometric Data

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₂₆H₂₉N₃O₅ |

| Molecular Weight | 463.53 g/mol |

| High-Resolution MS | Data obtained via HRESIMS |

| ¹H and ¹³C NMR | Data acquired in suitable deuterated solvent |

| Purity (by HPLC) | >95% |

| Solubility | Soluble in methanol or DMSO |

Note: Specific chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR, and the precise m/z value from HRESIMS are detailed in the primary literature.

Single-Crystal X-ray Analysis

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction analysis.[1][3][4] This technique provided the precise arrangement of atoms in the crystal lattice, confirming the novel 3,6,8-trioxabicyclo[3.2.1]octane core and establishing the relative stereochemistry of the molecule.

Absolute Configuration

The absolute configuration of this compound was established through a combination of DFT (Density Functional Theory) conformational analysis and TDDFT-ECD (Time-Dependent Density Functional Theory - Electronic Circular Dichroism) calculations.[1][4] This computational approach allowed for the prediction of the ECD spectrum, which was then compared to the experimental spectrum to confirm the absolute stereochemistry.

Biological Activity

This compound has been identified as a potent antifungal agent with a notable degree of specificity.

Antifungal Activity

Table 2: Antifungal Activity of this compound

| Target Organism | Activity Type | Quantitative Measure (MIC) |

| Fusarium graminearum | Antifungal | 4 µg/mL |

MIC: Minimum Inhibitory Concentration

This compound exhibits potent inhibitory activity against the plant pathogenic fungus Fusarium graminearum, with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[2] F. graminearum is a significant agricultural pathogen responsible for diseases such as Fusarium head blight in cereal crops.

Mechanism of Action & Signaling Pathways

As of the latest available data, the specific molecular mechanism of action and the signaling pathways in Fusarium graminearum that are inhibited by this compound have not been elucidated. Research in this area is ongoing and represents a key frontier in understanding the therapeutic potential of this molecule. The unique chemical structure of this compound suggests a potentially novel mechanism of antifungal activity.

Biosynthesis

The biosynthetic pathway for this compound in Paecilomyces variotii has not yet been fully characterized. However, the identification of other oxepine-containing diketopiperazine alkaloids, such as Varioloid A, from the same fungal strain suggests a potential biosynthetic relationship.[3] It is hypothesized that Varioloid A may serve as a biosynthetic precursor to this compound.[3] Oxepine-containing alkaloids are generally thought to be synthesized by nonribosomal peptide synthetases (NRPSs).[1]

Conclusion and Future Directions

This compound stands out as a significant discovery in the field of marine natural products. Its novel chemical structure and potent antifungal activity against a key agricultural pathogen mark it as a promising lead compound for the development of new fungicides. Future research should prioritize the elucidation of its mechanism of action and biosynthetic pathway. A deeper understanding of its molecular targets could pave the way for the design of more potent and selective antifungal agents. Furthermore, unraveling its biosynthesis could enable synthetic biology approaches for the sustainable production of this compound and novel analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Varioxepine A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varioxepine A is a novel 3H-oxepine-containing alkaloid first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2][3] It is distinguished by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][3] The complex stereochemistry of this compound was elucidated through a combination of single-crystal X-ray analysis, and its absolute configuration was definitively established using DFT conformational analysis and TDDFT-ECD calculations.[1] This compound has demonstrated potent antifungal activity, notably against the plant pathogenic fungus Fusarium graminearum.[1][2][4] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and known biological activity of this compound, including detailed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure. The core of the molecule is a unique oxa-cage, which presented significant challenges in its initial structural elucidation due to a low proton-to-carbon ratio in NMR studies.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₉N₃O₅ | [1] |

| Molecular Weight | 463.5 g/mol | [1] |

| CAS Number | 1623451-72-8 | [1] |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in methanol and DMSO | [2] |

Structural Features

The defining feature of this compound is its condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1] The planar structure and relative configuration were unambiguously determined by single-crystal X-ray analysis.[1]

Diagram 1: Logical Relationship of this compound's Core Structural Features

Stereochemistry

The determination of the absolute configuration of this compound was a critical step in its characterization and was achieved through advanced computational methods.

Relative and Absolute Configuration

The relative configuration of this compound was established by single-crystal X-ray diffraction analysis.[1] Subsequently, the absolute configuration was determined by comparing the experimental electronic circular dichroism (ECD) spectrum with the theoretical spectrum calculated using time-dependent density functional theory (TDDFT).[1] This computational approach has become a powerful tool for the unambiguous assignment of absolute stereochemistry in complex natural products.

Experimental Protocols

The following sections detail the experimental methodologies for the isolation, structural elucidation, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii. The general workflow for its isolation is depicted in Diagram 2.

Diagram 2: Experimental Workflow for the Isolation of this compound

Protocol:

-

Fungal Cultivation: Paecilomyces variotii is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for a specified period to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelia and broth are separated. The mycelia are typically extracted with a polar organic solvent such as methanol or ethyl acetate. The broth is also extracted with an appropriate organic solvent.

-

Partitioning: The crude extracts are combined and partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

-

Chromatography: The organic-soluble fraction is subjected to a series of chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to progressively separate the components of the extract.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC to yield pure this compound.

Structural Elucidation

Protocol:

-

Crystallization: Colorless crystals of this compound suitable for X-ray diffraction are obtained by slow evaporation from a solvent such as methanol.[1]

-

Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using a specific radiation source (e.g., Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using direct methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and angles, which reveals the relative stereochemistry of the molecule.

Protocol:

-

Conformational Search: A conformational search of the this compound molecule is performed using computational chemistry software to identify low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) methods with a specified basis set (e.g., B3LYP/6-31G(d)).

-

ECD Calculation: The Electronic Circular Dichroism (ECD) spectra for the optimized conformers are calculated using Time-Dependent Density Functional Theory (TDDFT).

-

Spectral Comparison: The calculated ECD spectrum is compared with the experimentally measured ECD spectrum of this compound. A good agreement between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration.

Biological Activity

This compound has been shown to possess potent antifungal properties.

Antifungal Activity

The antifungal activity of this compound was evaluated against the plant pathogenic fungus Fusarium graminearum. The results are summarized in Table 2.

| Organism | Assay Type | Result (MIC) | Reference |

| Fusarium graminearum | Broth microdilution | 4 µg/mL | [2][4] |

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

-

Inoculum Preparation: A suspension of Fusarium graminearum spores is prepared and adjusted to a standardized concentration.

-

Serial Dilution: this compound is serially diluted in a suitable broth medium in a microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal spore suspension.

-

Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.

Signaling Pathways

Currently, there is no published information available regarding the specific signaling pathways or the molecular mechanism of action through which this compound exerts its antifungal effects. Further research is required to elucidate these aspects of its biological activity.

Conclusion

This compound is a structurally novel and biologically active natural product with a complex chemical architecture. Its unique 3H-oxepine and condensed oxa-cage motifs make it an interesting target for synthetic chemists and a potential lead compound for the development of new antifungal agents. The definitive elucidation of its absolute stereochemistry through a combination of X-ray crystallography and computational methods highlights the power of modern techniques in natural product chemistry. Future studies are warranted to explore its mechanism of action and potential therapeutic applications.

References

- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. researchgate.net [researchgate.net]

- 4. Collection - this compound, a 3HâOxepine-Containing Alkaloid with a New Oxa-Cage from the Marine Algal-Derived Endophytic Fungus Paecilomyces variotii - Organic Letters - Figshare [figshare.com]

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Varioxepine A in Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varioxepine A, a structurally unique 3H-oxepine-containing alkaloid, is a secondary metabolite produced by the marine-derived endophytic fungus Paecilomyces variotii.[1] Exhibiting notable antifungal properties, this compound has garnered significant interest within the scientific community for its potential applications in agriculture and medicine. Understanding its biosynthetic pathway is paramount for harnessing its full therapeutic and biotechnological potential, paving the way for metabolic engineering to enhance production yields and generate novel analogs with improved activities. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway of this compound, detailed experimental protocols for pathway elucidation, and quantitative data where available.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a putative pathway can be constructed based on the identified precursor, varioloid A, and by drawing parallels with the biosynthesis of other oxepine-containing fungal alkaloids, such as oxepinamide F.[2] The proposed pathway likely involves a Non-Ribosomal Peptide Synthetase (NRPS) assembly line followed by tailoring reactions catalyzed by specific enzymes, including a key cytochrome P450 monooxygenase for the formation of the characteristic oxepine ring.

The biosynthesis is hypothesized to commence with the activation of amino acid precursors by an NRPS. The identification of varioloid A as a metabolite of P. variotii strongly suggests its role as a direct precursor to this compound.[2] The subsequent conversion of varioloid A to this compound likely involves a series of oxidative transformations to form the intricate oxa-cage structure.

Key Enzymes and Genes (Hypothesized)

Based on analogous biosynthetic pathways, the following table summarizes the hypothesized enzymes and their roles in this compound biosynthesis. The corresponding genes would be located within a dedicated biosynthetic gene cluster (BGC) in the genome of Paecilomyces variotii.

| Enzyme (Hypothesized) | Gene (Putative) | Function | Substrate | Product |

| Non-Ribosomal Peptide Synthetase (NRPS) | varN | Assembly of amino acid precursors | Amino acid-adenylates | Dipeptide intermediate |

| Cytochrome P450 Monooxygenase | varO | Formation of the oxepine ring | Varioloid A | Oxidized intermediate |

| Oxidoreductases/Rearrangases | varX, varY | Formation of the final oxa-cage structure | Oxidized intermediate | This compound |

| Transcriptional Regulator | varR | Regulation of BGC expression | - | - |

| Transporter | varT | Efflux of this compound | This compound | - |

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound, such as fermentation titers, specific enzyme activities, or kinetic parameters. The following table is a template for researchers to populate as data becomes available through experimentation.

| Parameter | Value | Unit | Experimental Conditions | Reference |

| This compound Titer | Data not available | mg/L | Specify culture medium, temperature, time | |

| Varioloid A Titer | Data not available | mg/L | Specify culture medium, temperature, time | |

| varO (P450) Specific Activity | Data not available | nmol/mg/min | Specify assay conditions | |

| varN (NRPS) Turnover Number | Data not available | s⁻¹ | Specify assay conditions |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster (BGC)

Workflow:

Methodology:

-

Genome Sequencing and Assembly:

-

Culture Paecilomyces variotii in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 28°C.

-

Harvest the mycelia by filtration and freeze-dry.

-

Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.

-

Assemble the genome de novo using appropriate software (e.g., Canu, Flye).

-

-

Bioinformatic Analysis:

-

Annotate the assembled genome to predict open reading frames (ORFs).

-

Submit the annotated genome to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server to identify putative secondary metabolite BGCs.

-

Search for BGCs containing genes encoding for an NRPS and a cytochrome P450, as these are hypothesized to be key enzymes in this compound biosynthesis.

-

Use BLAST to compare the protein sequences of the candidate genes with known enzymes from other oxepine-containing alkaloid pathways.

-

Functional Characterization of Biosynthetic Genes via Gene Knockout

Methodology using CRISPR/Cas9:

-

Design of Guide RNA (gRNA):

-

Identify a 20-nucleotide target sequence within the exon of the gene of interest (e.g., the putative cytochrome P450 gene varO) that is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).

-

Synthesize the corresponding gRNA.

-

-

Preparation of Ribonucleoprotein (RNP) Complex:

-

Commercially obtain or purify Cas9 nuclease.

-

Mix the Cas9 protein and the synthesized gRNA in an appropriate buffer to form the RNP complex.

-

-

Protoplast Transformation:

-

Grow P. variotii in liquid medium and harvest young mycelia.

-

Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) to generate protoplasts.

-

Transform the protoplasts with the RNP complex and a donor DNA template for homologous recombination (containing a selection marker, e.g., hygromycin resistance gene, flanked by regions homologous to the target gene locus) using a PEG-mediated protocol.

-

-

Selection and Verification of Mutants:

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

-

Isolate individual transformants and verify the gene knockout by PCR and Sanger sequencing.

-

-

Metabolite Analysis:

-

Culture the wild-type and mutant strains under identical conditions.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the absence of this compound and the accumulation of any potential intermediates in the mutant strain.

-

Isotopic Labeling Studies

Methodology:

-

Precursor Feeding:

-

Culture P. variotii in a defined minimal medium.

-

Supplement the medium with isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids suspected to be building blocks of this compound).

-

Incubate the culture for a period sufficient for the incorporation of the labeled precursors into secondary metabolites.

-

-

Extraction and Analysis:

-

Extract the metabolites as described above.

-

Analyze the purified this compound by high-resolution mass spectrometry to determine the mass shift, confirming the incorporation of the labeled precursor.

-

For detailed incorporation patterns, analyze the labeled this compound by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Conclusion

The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to identify the responsible biosynthetic gene cluster, characterize the functions of the involved enzymes, and ultimately reconstruct the entire pathway. A thorough understanding of this compound biosynthesis will not only be a significant contribution to the field of natural product chemistry but also unlock the potential for the rational design and production of novel bioactive compounds for diverse applications.

References

Varioxepine A: A Technical Guide on the Putative Mechanism of Action Against Fusarium graminearum

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Varioxepine A against Fusarium graminearum is limited. This document presents a scientifically informed, putative mechanism based on its known antifungal activity and established antifungal research methodologies. The experimental data and pathways described herein are representative and intended to guide further research.

Introduction

Fusarium graminearum is a devastating phytopathogenic fungus responsible for Fusarium Head Blight (FHB) in cereal crops, leading to significant yield losses and contamination of grains with mycotoxins, primarily trichothecenes such as deoxynivalenol (DON). The development of novel antifungal agents with unique mechanisms of action is crucial for managing this agricultural threat. This compound, a 3H-oxepine-containing alkaloid isolated from the marine endophytic fungus Paecilomyces variotii, has demonstrated inhibitory activity against F. graminearum.[1][2] This technical guide explores the potential mechanisms through which this compound exerts its antifungal effects, provides detailed experimental protocols for investigation, and presents hypothetical data and pathway visualizations to support future research endeavors.

Quantitative Antifungal Activity of this compound

The primary reported quantitative measure of this compound's efficacy against F. graminearum is its Minimum Inhibitory Concentration (MIC).

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound | Fusarium graminearum | 4 | [3] |

Proposed Mechanisms of Action

Based on the known targets of other antifungal compounds against Fusarium species, several plausible mechanisms of action for this compound are proposed. These include disruption of cell membrane integrity, induction of oxidative stress, and interference with mycotoxin biosynthesis.

Disruption of Cell Membrane Integrity

A primary mode of action for many antifungal agents is the disruption of the fungal cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. This compound may interact with ergosterol, a key component of the fungal cell membrane, or inhibit its synthesis, leading to membrane destabilization.

Induction of Oxidative Stress

This compound could induce the production of reactive oxygen species (ROS) within F. graminearum, overwhelming the fungal cell's antioxidant defense mechanisms. This leads to oxidative damage to vital cellular components such as proteins, lipids, and DNA, culminating in apoptosis or necrosis. Fungal pathogens have evolved complex systems to cope with oxidative stress, making this a potential target.[4]

Inhibition of Trichothecene Biosynthesis

Trichothecene mycotoxins are significant virulence factors for F. graminearum.[5] this compound may interfere with the expression of Tri genes, which are responsible for the biosynthesis of these toxins.[5] This would not only reduce the contamination of crops but also potentially attenuate the pathogenicity of the fungus.

Experimental Protocols for Mechanistic Elucidation

The following are detailed experimental protocols that can be employed to investigate the putative mechanisms of action of this compound against F. graminearum.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable liquid medium (e.g., Potato Dextrose Broth) to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of F. graminearum conidia (e.g., 1 x 10^4 conidia/mL).

-

Include positive (fungus only) and negative (medium only) controls.

-

Incubate the plates at 25-28°C for 48-72 hours.

-

The MIC is defined as the lowest concentration of this compound that results in no visible fungal growth.

-

To determine the MFC, aliquot 100 µL from the wells showing no growth onto Potato Dextrose Agar (PDA) plates.

-

Incubate the PDA plates at 25-28°C for 48-72 hours. The MFC is the lowest concentration that results in no fungal growth on the agar.

Cell Membrane Integrity Assay

Objective: To assess the effect of this compound on the cell membrane permeability of F. graminearum.

Protocol:

-

Treat F. graminearum mycelia with this compound at concentrations corresponding to the MIC and 2x MIC for various time points (e.g., 1, 4, 8, 12 hours).

-

After treatment, wash the mycelia with phosphate-buffered saline (PBS).

-

Stain the mycelia with Propidium Iodide (PI) solution (e.g., 10 µg/mL) for 15 minutes in the dark. PI is a fluorescent dye that can only penetrate cells with compromised membranes.

-

Wash the mycelia again with PBS to remove excess dye.

-

Observe the mycelia under a fluorescence microscope. An increase in red fluorescence indicates loss of membrane integrity.

-

Quantify the fluorescence intensity using a fluorometer or by image analysis.

Measurement of Reactive Oxygen Species (ROS)

Objective: To determine if this compound induces oxidative stress in F. graminearum.

Protocol:

-

Treat F. graminearum mycelia with this compound at MIC and 2x MIC concentrations for different durations.

-

After treatment, wash the mycelia with PBS.

-

Incubate the mycelia with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is oxidized by ROS to the highly fluorescent compound DCF.

-

Wash the mycelia to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm using a fluorescence microplate reader. An increase in fluorescence indicates an increase in ROS levels.

Quantification of Trichothecene Production

Objective: To evaluate the effect of this compound on deoxynivalenol (DON) production by F. graminearum.

Protocol:

-

Inoculate F. graminearum into a suitable liquid medium for mycotoxin production (e.g., GYEP medium) containing sub-lethal concentrations of this compound (e.g., 1/4x MIC, 1/2x MIC).

-

Incubate the cultures under conditions conducive to DON production (e.g., 28°C for 7 days with shaking).

-

After incubation, extract the mycotoxins from the culture filtrate using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in a known volume of methanol.

-

Analyze the concentration of DON using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

Visualizations of Putative Mechanisms and Workflows

The following diagrams, generated using the DOT language, visualize potential signaling pathways, experimental workflows, and logical relationships related to the action of this compound.

Caption: Hypothetical signaling pathway disruption by this compound.

Caption: Experimental workflow for mechanism of action studies.

Caption: Logical relationship of this compound's antifungal effects.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new fungicides against Fusarium graminearum. While its inhibitory activity is established, a detailed understanding of its mechanism of action is essential for its optimization and effective application. The proposed mechanisms—disruption of cell membrane integrity, induction of oxidative stress, and inhibition of mycotoxin biosynthesis—provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path for elucidating the precise molecular targets and cellular responses to this compound. Further investigations employing transcriptomic and proteomic approaches will be invaluable in identifying the specific genes and proteins affected by this compound, ultimately leading to a comprehensive understanding of its antifungal properties and its potential as a novel agent for the control of Fusarium Head Blight.

References

- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. A combined transcriptomic and physiological approach to understanding the adaptive mechanisms to cope with oxidative stress in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

Varioxepine A and its Analogs: A Technical Guide to Biological Activity and Future Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varioxepine A is a novel, structurally complex alkaloid isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2] Its unique architecture, featuring a 3H-oxepine ring fused to an unprecedented 3,6,8-trioxabicyclo[3.2.1]octane motif, has drawn significant interest from the natural products and medicinal chemistry communities.[1][2] This technical guide provides a comprehensive overview of the known biological activity of this compound, outlines key experimental protocols for its evaluation, and explores the potential for the development of analogs as future therapeutic agents.

Core Biological Activity of this compound

To date, the primary reported biological activity of this compound is its antifungal property. Specifically, it has demonstrated potent inhibitory effects against the plant pathogenic fungus Fusarium graminearum, a significant agricultural threat responsible for diseases in various crops.[1][2]

Quantitative Biological Data

The available quantitative data for the antifungal activity of this compound is summarized in the table below.

| Compound | Target Organism | Biological Activity | Value | Reference |

| This compound | Fusarium graminearum | Minimum Inhibitory Concentration (MIC) | 4 µg/mL | [1][2] |

This compound Analogs: An Unexplored Frontier

A thorough review of the current scientific literature reveals a notable absence of studies on the synthesis and biological evaluation of this compound analogs. This presents a significant opportunity for medicinal chemists and drug discovery teams. The complex and unique scaffold of this compound offers a rich template for the design of novel antifungal agents. The development of a synthetic route to the core structure would enable the systematic exploration of structure-activity relationships (SAR), potentially leading to the discovery of compounds with enhanced potency, broader spectrum of activity, or improved pharmacokinetic properties.

Mechanism of Action: An Unanswered Question

The precise mechanism by which this compound exerts its antifungal effect remains to be elucidated. The novelty of its chemical structure suggests that it may act via a novel mechanism of action, distinct from currently available antifungal drugs. The identification of its molecular target is a critical next step in the development of this compound and its potential analogs as therapeutic agents.

Experimental Protocols

The following section details a generalized experimental protocol for determining the antifungal activity of compounds such as this compound against Fusarium graminearum, based on standard mycelial growth inhibition assays.

Protocol: Antifungal Susceptibility Testing of Fusarium graminearum

1. Fungal Strain and Culture Conditions:

-

Fusarium graminearum strains are to be cultured on Potato Dextrose Agar (PDA) plates.

-

Incubate the plates at 25°C for 5-7 days to allow for sufficient mycelial growth.

2. Preparation of Test Compound Stock Solutions:

-

Dissolve this compound or its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a range of working concentrations.

3. Mycelial Growth Inhibition Assay (Agar Dilution Method):

-

Prepare PDA medium and autoclave.

-

Allow the medium to cool to approximately 50-55°C.

-

Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all plates and does not inhibit fungal growth.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

From the edge of a actively growing F. graminearum culture plate, take a 5 mm diameter mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelium-side down, onto the center of each PDA plate containing the test compound.

-

Include a positive control (PDA with a known antifungal agent) and a negative control (PDA with the solvent used for dilution).

-

Incubate the plates at 25°C in the dark.

4. Data Collection and Analysis:

-

After a defined incubation period (e.g., 72 hours), measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

-

-

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

-

The data can also be used to calculate the EC50 value (the effective concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows

The following diagrams illustrate the key workflows described in the experimental protocols.

Caption: Workflow for Antifungal Susceptibility Testing.

Caption: this compound Research Landscape.

Future Directions and Conclusion

This compound stands as a promising lead compound in the quest for new antifungal agents. Its potent activity against F. graminearum and its unique chemical structure warrant further investigation. The key areas for future research include:

-

Total Synthesis: The development of a total synthesis of this compound is paramount. This would not only confirm its structure but also provide a platform for the generation of analogs.

-

Analog Synthesis and SAR Studies: A focused medicinal chemistry effort to synthesize a library of this compound analogs is crucial for understanding the structure-activity relationships and for optimizing the antifungal activity.

-

Mechanism of Action Studies: Elucidating the mechanism of action of this compound will be essential for its development as a drug and could reveal novel antifungal targets.

-

Spectrum of Activity: The antifungal activity of this compound should be evaluated against a broader panel of fungal pathogens, including those of clinical relevance to humans.

References

Varioxepine A CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varioxepine A is a novel fungal metabolite, a 3H-oxepine-containing alkaloid, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2] It is distinguished by a unique and complex chemical architecture, featuring an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][2] Structurally, it is a diketopiperazine-type alkaloid.[3] this compound has demonstrated potent and specific antifungal activity against the plant pathogenic fungus Fusarium graminearum, a significant contributor to crop diseases worldwide.[1][3] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and the experimental methodologies used in the isolation, characterization, and bioactivity assessment of this compound.

Chemical Properties

This compound is characterized by a complex heterocyclic structure. Its key chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1623451-72-8 | [4] |

| Molecular Formula | C₂₆H₂₉N₃O₅ | [4] |

| Molecular Weight | 463.5 g/mol | [4] |

| IUPAC Name | (16aR)3R,4-dihydro-4,4-dimethyl-10-(1-methylethyl)-7S-(phenylmethyl)-3,5aS-epoxy-2H,5aH,7H-[1][5]dioxepino[2,3-e]oxepino[2,3-d]pyrazino[1,2-a]pyrimidin-8(9H)-one | [4] |

| SMILES | CC(C)C(NC1=O)=C2N=C(OC=CC=C3)C3(OC--INVALID-LINK--O5)C54N2[C@H]1CC6=CC=CC=C6 | [4] |

| InChI Key | PZRCCRWGGJKTKC-GZLQHJCCSA-N | [4] |

| Origin | Fungal Metabolite from Paecilomyces variotii | [1][4] |

| Solubility | Soluble in methanol or DMSO |

Biological Activity

The primary reported biological activity of this compound is its antifungal property. Specifically, it shows potent inhibition of the plant pathogenic fungus Fusarium graminearum.

| Bioactivity | Target Organism | Value | Source |

| Antifungal Activity | Fusarium graminearum | MIC = 4 µg/mL | [4] |

The specific mechanism of action and the signaling pathways modulated by this compound to exert its antifungal effect have not yet been fully elucidated and represent an area for further research.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on standard methods for the isolation of secondary metabolites from marine-derived fungi.

-

Fungal Cultivation : The endophytic fungus Paecilomyces variotii is cultured on a solid rice medium to produce a sufficient quantity of the fungal biomass.

-

Extraction : The fungal culture is exhaustively extracted with an organic solvent, typically ethyl acetate, to isolate the crude extract containing the secondary metabolites.

-

Solvent Partitioning : The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Separation : The ethyl acetate fraction, which typically contains alkaloids like this compound, is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (pTLC).

-

Final Purification : The final purification is achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The complex structure of this compound was determined using a combination of spectroscopic techniques.

-

NMR Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) Nuclear Magnetic Resonance (NMR) spectroscopic data are acquired to determine the planar structure and relative configuration of the molecule.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Single-Crystal X-ray Diffraction : Due to the low proton-to-carbon ratio, the unambiguous assignment of the planar structure and relative configuration was ultimately confirmed by single-crystal X-ray diffraction analysis.[1][2]

-

Determination of Absolute Configuration : The absolute configuration of this compound was established using a combination of DFT (Density Functional Theory) conformational analysis and TDDFT-ECD (Time-Dependent Density Functional Theory - Electronic Circular Dichroism) calculations.[1][2]

Antifungal Activity Assay against Fusarium graminearum

The following is a representative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Fusarium graminearum.

-

Inoculum Preparation : A suspension of Fusarium graminearum spores is prepared from a fresh culture and the concentration is adjusted to a standard density (e.g., 1 × 10⁵ spores/mL) in a suitable broth medium, such as RPMI-1640.

-

Serial Dilution : this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of test concentrations.

-

Inoculation : Each well containing the diluted this compound is inoculated with the prepared fungal spore suspension. Control wells containing only the medium and the fungal suspension (positive control) and medium only (negative control) are also included.

-

Incubation : The microtiter plate is incubated at an appropriate temperature (e.g., 28°C) for a defined period (e.g., 48-72 hours).

-

MIC Determination : The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of Fusarium graminearum.

Visualizations

General Workflow for Natural Product Discovery

The following diagram illustrates the general workflow from the isolation of a microorganism to the identification and characterization of a bioactive compound like this compound.

Caption: General workflow for the discovery of this compound.

Logical Relationship of Structure Elucidation Techniques

The following diagram illustrates the logical flow of techniques used to determine the complete structure of this compound.

Caption: Logical flow of this compound structure elucidation.

References

- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bioactive Alkaloids from the Marine-Derived Fungus Metarhizium sp. P2100 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound, a 3H-Oxepine-Containing Alkaloid with a New Oxa-Cage from the Marine Algal-Derived Endophytic Fungus Paecilomyces variotii [agris.fao.org]

Varioxepine A: A Technical Overview of Its Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Varioxepine A is a novel 3H-oxepine-containing alkaloid with a unique and complex oxa-cage structure.[1][2] Isolated from the marine algal-derived endophytic fungus Paecilomyces variotii, its unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif sets it apart as a significant natural product.[1][2] This technical guide summarizes the key spectroscopic data and the general experimental workflow for the isolation and characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.

| Compound | Molecular Formula | Ion | Reference |

| This compound | C₂₆H₂₉N₃O₅ | [M+H]⁺ | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound are available in the primary literature. However, due to the low proton-to-carbon ratio, unambiguous assignment of the planar structure and relative configuration through NMR alone was challenging.[1][2] The definitive structure was ultimately confirmed by single-crystal X-ray analysis.

Note: The specific, quantitative ¹H and ¹³C NMR data tables are contained within the primary publication and its supplementary materials, which are not publicly accessible at the time of this writing.

Experimental Protocols

The following is a summary of the general experimental procedures for the isolation and characterization of this compound, based on available information.

Fungal Cultivation and Extraction: The marine algal-derived endophytic fungus Paecilomyces variotii was cultured to produce this compound. The fungal culture was then harvested, and the mycelia and broth were separated. The desired metabolites were extracted using organic solvents to yield a crude extract.

Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to isolate this compound. This multi-step process likely involved a combination of methods such as column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

Structure Elucidation: The structure of the purified this compound was determined through a combination of spectroscopic methods:

-

HRMS: To establish the molecular formula.

-

1D and 2D NMR Spectroscopy: To determine the planar structure and provide insights into the relative stereochemistry.

-

Single-Crystal X-ray Crystallography: To unambiguously determine the complete structure and relative configuration.[1][2]

Absolute Configuration Determination: The absolute configuration of this compound was established using DFT conformational analysis and TDDFT-ECD calculations.[1][2]

Experimental Workflow

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. The primary reported biological activity is its inhibitory effect against the plant pathogenic fungus Fusarium graminearum.[1][2] Further research is needed to elucidate the mechanism of action and any associated signaling cascades.

References

- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a 3H-Oxepine-Containing Alkaloid with a New Oxa-Cage from the Marine Algal-Derived Endophytic Fungus Paecilomyces variotii [tudoster.unideb.hu]

Varioxepine A: A Review of a Novel Antifungal Alkaloid

DISCLAIMER: The information available on Varioxepine A in peer-reviewed literature is limited. This document summarizes the current knowledge based on its discovery and initial characterization. Data typically required for a comprehensive whitepaper for drug development professionals—such as detailed mechanism of action in mammalian systems, pharmacokinetics, pharmacodynamics, toxicology, and clinical trial data—is not available in the public domain. This review is intended for researchers and scientists interested in novel natural products.

Introduction

This compound is a novel 3H-oxepine-containing alkaloid first isolated from Paecilomyces variotii, an endophytic fungus derived from a marine red alga.[1][2] Its structure is notable for a highly unusual and unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[2][3] Initial studies have highlighted its potential as a potent antifungal agent, particularly against plant-pathogenic fungi.[3]

Chemical Structure and Properties

This compound was first identified as a yellow amorphous solid.[4] High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established its molecular formula as C₂₆H₂₉N₃O₅.[4] The complex structure was elucidated through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, but due to a low proton-to-carbon ratio, the final unambiguous assignment of its planar structure and relative configuration was confirmed by single-crystal X-ray analysis.[1][2] The absolute configuration was further established using Density Functional Theory (DFT) conformational analysis and Time-Dependent DFT (TDDFT-ECD) calculations.[2]

Biological Activity

The primary biological activity reported for this compound is its antifungal property. Specifically, it has demonstrated potent inhibitory effects against the plant-pathogenic fungus Fusarium graminearum.[2]

Quantitative Data

The available quantitative data for this compound's bioactivity is summarized in the table below.

| Compound | Target Organism | Assay Type | Result (MIC) | Reference |

| This compound | Fusarium graminearum | Antifungal Susceptibility | 4 µg/mL | [3] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Isolation of this compound

The isolation of this compound was performed on a culture of the marine algal-derived endophytic fungus Paecilomyces variotii (strain EN-291).[1]

-

Fungal Cultivation: The fungus was cultured in a potato dextrose broth medium.[5]

-

Extraction: The fungal culture was extracted to yield a crude mixture of secondary metabolites.

-

Chromatographic Separation: The crude extract underwent repeated chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), to separate the individual compounds.

-

Purification: this compound was purified from the fractions, yielding a yellow amorphous solid.[4]

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic and computational methods.[2]

-

Mass Spectrometry: HRESIMS was used to determine the exact mass and molecular formula (C₂₆H₂₉N₃O₅).[4]

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to identify the spin systems and connect the substructures of the molecule.[1]

-

Single-Crystal X-ray Analysis: Due to the complexity and low proton/carbon ratio, a single crystal of this compound was prepared and subjected to X-ray diffraction analysis. This method provided the definitive planar structure and relative configuration of the molecule.[1][2]

-

Computational Chemistry: DFT conformational analysis and TDDFT-ECD calculations were employed to establish the absolute configuration of the stereocenters within the molecule.[2]

Proposed Biosynthetic Pathway

A putative biosynthetic pathway for this compound has been proposed.[1] The pathway suggests a condensation of anthranilic acid with a diketopiperazine intermediate, followed by a series of oxidative and rearrangement reactions to form the complex oxepine and oxa-cage structures.[1]

Conclusion and Future Outlook

This compound is a structurally novel alkaloid with demonstrated potent antifungal activity against a significant plant pathogen. The unique chemical architecture, featuring a complex oxa-cage, makes it an interesting subject for natural product synthesis and medicinal chemistry studies.

For drug development professionals, it is crucial to note the nascent stage of research on this compound. While its antifungal activity is promising, extensive further research is required. This would include elucidation of its specific mechanism of action, screening against a broader range of fungal and microbial pathogens (including those relevant to human health), assessment of cytotoxicity against mammalian cell lines, and comprehensive in vivo studies to determine its pharmacokinetic and toxicological profiles. The current body of literature provides a foundation for such future investigations into the potential of this compound and its analogues as therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Varioxepine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varioxepine A is a novel 3H-oxepine-containing alkaloid with a unique oxa-cage structure, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii (also known as Penicillium variotii).[1][2] This compound has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium graminearum, making it a person of interest for further investigation in agriculture and drug development.[1][3][4] These application notes provide a detailed overview of the methods for the extraction and purification of this compound from fungal cultures.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of this compound is essential for its successful extraction and purification.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₉N₃O₅ | [2] |

| Molecular Weight | 463.5 g/mol | [2] |

| Class | 3H-oxepine-containing alkaloid | [1][2] |

| Producing Organism | Paecilomyces variotii (Penicillium variotii) | [1][2] |

| Biological Activity | Antifungal against Fusarium graminearum | [1][3][4] |

Experimental Protocols

The following protocols are based on the initial discovery of this compound and general methodologies for the isolation of fungal alkaloids.

I. Fungal Cultivation and Fermentation

The production of this compound is initiated by the cultivation of Paecilomyces variotii.

Materials:

-

Pure culture of Paecilomyces variotii

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB) medium

-

Incubator

-

Shaker incubator

Protocol:

-

Activation of Fungal Strain: Aseptically transfer a small portion of the Paecilomyces variotii culture onto a fresh PDA plate.

-

Incubation: Incubate the plate at 28°C for 5-7 days, or until sufficient mycelial growth is observed.

-

Seed Culture Preparation: Inoculate a flask containing 100 mL of PDB medium with a few small agar plugs (approximately 1 cm²) of the actively growing mycelium from the PDA plate.

-

Incubation of Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-4 days.

-

Large-Scale Fermentation: Inoculate a larger volume of PDB medium with the seed culture (e.g., 10 mL of seed culture per 1 L of PDB).

-

Fermentation Conditions: Incubate the large-scale culture under the same conditions as the seed culture (28°C, 150 rpm) for 14-21 days to allow for the production of secondary metabolites, including this compound.

II. Extraction of this compound

Following fermentation, the fungal biomass and culture broth are subjected to extraction to isolate the crude secondary metabolites.

Materials:

-

Fermentation culture of Paecilomyces variotii

-

Ethyl acetate (EtOAc)

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration.

-

Extraction of Culture Broth: Transfer the culture filtrate to a large separatory funnel. Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times. Combine the organic layers.

-

Extraction of Mycelium: The fungal mycelium should be macerated and extracted with ethyl acetate. This can be done by soaking the mycelium in ethyl acetate for 24 hours, followed by filtration. Repeat this process three times.

-

Combining Extracts: Combine the ethyl acetate extracts from both the culture broth and the mycelium.

-

Concentration: Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification of this compound

The crude extract is a complex mixture of various metabolites. A multi-step chromatographic process is required to purify this compound.

Materials:

-

Crude extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, chloroform, methanol, dichloromethane)

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

HPLC columns (e.g., C18)

-

Acetonitrile (ACN) and water (HPLC grade)

Protocol:

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Column Packing: Prepare a silica gel column with a suitable diameter and length. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity. For example, start with 100% hexane, followed by increasing proportions of chloroform and then methanol in chloroform.

-

Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).

-

Pooling of Fractions: Combine fractions that show similar TLC profiles.

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

-

Column Packing: Prepare a Sephadex LH-20 column using methanol as the solvent.

-

Sample Application: Dissolve the this compound-containing fraction from the silica gel column in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

-

Elution: Elute the column with methanol. This step helps in removing pigments and other impurities of different molecular sizes.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.

Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)

-

Column and Mobile Phase: Use a preparative C18 HPLC column. The mobile phase will typically consist of a gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs.

-

Sample Injection: Dissolve the enriched fraction from the Sephadex column in the initial mobile phase and inject it onto the preparative HPLC system.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by analytical HPLC.

-

Purity Check: Assess the purity of the isolated this compound using an analytical HPLC system. A purity of >95% is generally desired for biological assays and structural elucidation.

Data Presentation

Table 1: Summary of Purification Steps and Yields (Hypothetical Data)

| Purification Step | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |

| Crude Ethyl Acetate Extract | 10.0 | 10,000 | 100 | <5 |

| Silica Gel Chromatography | 10.0 | 500 | 5 | 40 |

| Sephadex LH-20 Chromatography | 0.5 | 100 | 1 | 80 |

| Preparative HPLC | 0.1 | 20 | 0.2 | >95 |

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive Alkaloids from the Marine-Derived Fungus Metarhizium sp. P2100 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of Oxepine-Pyrimidinone-Ketopiperazine Type Nonribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Varioxepine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varioxepine A, a fungal metabolite isolated from Paecilomyces variotii, has demonstrated notable biological activity, including antifungal properties.[1][2] As research into its therapeutic potential progresses, robust and reliable analytical methods for its quantification are essential. This document provides a detailed, proposed analytical protocol for the quantification of this compound in fungal culture extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of similar alkaloid and diketopiperazine natural products.[3][4][5][6]

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible, robust, and cost-effective technique for the quantification of secondary metabolites like this compound.[7][8][9] The method's principle relies on the separation of the analyte of interest from a complex mixture based on its polarity, followed by detection and quantification based on its ultraviolet absorbance.

Proposed Chromatographic Conditions

The following HPLC-UV conditions are proposed for the analysis of this compound, based on methods for similar fungal alkaloids.[4][10]

| Parameter | Recommended Setting |

| Instrument | HPLC system with a UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-20 min: 30-100% B20-25 min: 100% B25-30 min: 100-30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 20 µL |

| Internal Standard | (Optional) A structurally similar, stable compound not present in the sample. |

Method Validation Parameters (Hypothetical Data)

Method validation is crucial to ensure the reliability of the analytical results.[11][12] The following table summarizes the typical validation parameters and hypothetical performance data for the proposed HPLC-UV method for this compound.

| Parameter | Specification | Hypothetical Result |

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.3 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 1.0 µg/mL |

| Precision (%RSD) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: 1.5%Interday: 2.5% |

| Accuracy (% Recovery) | 95 - 105% | 98.5% |

| Specificity | No interference from blank matrix | Peak purity > 99% |

| Robustness | Consistent results with minor changes in method parameters | %RSD < 5% |

Experimental Protocols

Sample Preparation from Fungal Culture

Effective extraction is critical for the accurate quantification of intracellular and extracellular metabolites.[1][2][13] This protocol outlines a liquid-liquid extraction method for this compound from a fungal culture.

Materials:

-

Fungal culture broth of Paecilomyces variotii

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

-

Methanol (HPLC grade)

-

0.22 µm syringe filters

Protocol:

-

Harvesting: Centrifuge 100 mL of the fungal culture broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.

-

Extraction of Supernatant:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic (upper) layer.

-

Repeat the extraction twice more.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

-

Extraction of Mycelium:

-

To the mycelial pellet, add 50 mL of ethyl acetate and vortex for 5 minutes.

-

Sonicate the mixture for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction twice more.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

-

Concentration and Reconstitution:

-

Combine the dried extracts from the supernatant and mycelium.

-

Evaporate the solvent to dryness using a rotary evaporator at 40°C.

-

Reconstitute the dried extract in 1 mL of methanol.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Preparation of Standard Solutions

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Analytical balance

Protocol:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system and record the peak area of the this compound peak.

-

Quantification: Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

Disclaimer: The analytical method and validation data presented here are proposed based on established principles for the analysis of similar natural products. Researchers should perform a full method development and validation for their specific application and matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. scielo.br [scielo.br]

- 9. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]

- 11. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing Varioxepine A Derivatives with Improved Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varioxepine A, a unique 3H-oxepine-containing alkaloid isolated from the marine algal-derived endophytic fungus Paecilomyces variotii, has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium graminearum[1][2][3]. Its complex and unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif presents a novel scaffold for the development of new antifungal agents[1][2][3]. This document provides detailed application notes and protocols for the development of this compound derivatives with the aim of enhancing their antifungal efficacy. The focus is on the synthesis of a derivative library, in vitro and in vivo screening, and elucidation of the potential mechanism of action.

Data Presentation

While specific data on this compound derivatives is not yet available in published literature, the following table provides a template for summarizing key quantitative data. For illustrative purposes, data for this compound and other related oxepine-containing antifungal compounds are included.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | 50% Cytotoxic Concentration (CC50) (µg/mL) | Selectivity Index (SI = CC50/MIC) | Reference |

| This compound | Fusarium graminearum | 4 | Not Reported | Not Reported | [3][4] |

| Versicoloid A | Colletotrichum acutatum | 1.6 | Not Reported | Not Reported | [5][6] |

| Versicoloid B | Colletotrichum acutatum | 1.6 | Not Reported | Not Reported | [5][6] |

| Versicoloid A | Magnaporthe oryzae | 128 | Not Reported | Not Reported | [4] |

| Versicoloid B | Magnaporthe oryzae | 128 | Not Reported | Not Reported | [4] |

| Versicoloid A | Fusarium oxysporum | 64 | Not Reported | Not Reported | [4] |

| Versicoloid B | Fusarium oxysporum | 64 | Not Reported | Not Reported | [4] |

Mandatory Visualizations

Experimental Workflow

References

- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal New Oxepine-Containing Alkaloids and Xanthones from the Deep-Sea-Derived Fungus Aspergillus versicolor SCSIO 05879 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) studies of Varioxepine A

Introduction: Varioxepine A is a structurally unique 3H-oxepine-containing alkaloid first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2] Its complex architecture, featuring a novel condensed 3,6,8-trioxabicyclo[3.2.1]octane motif, has garnered interest in the natural products community.[1][3][4][5] The primary biological activity reported for this compound is its potent antifungal effect against the plant pathogenic fungus Fusarium graminearum.[1][5][6]

Note on Structure-Activity Relationship (SAR) Data: A comprehensive review of the scientific literature reveals that detailed structure-activity relationship (SAR) studies for this compound have not yet been published. The synthesis of analogs to probe the pharmacophore of this complex molecule has not been reported. Consequently, the following sections focus on the currently available biological data and provide a generalized protocol for the antifungal assays that have been performed.

Quantitative Biological Data

The antifungal activity of this compound and its co-isolated congeners, Varioloids A and B, against Fusarium graminearum is summarized below.